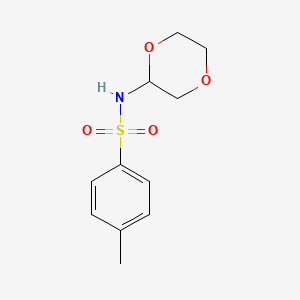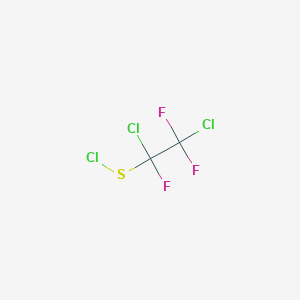
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane can be achieved through several methods. One common approach involves the reaction of 1,2,2-trichloro-1,1-difluoroethane with a sulfur-containing reagent under specific conditions. For example, the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane in the presence of zero-valent zinc and solvents such as methanol, dimethyl formamide, or ethanol at 80°C can yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically includes steps such as the reaction of trichloroethylene with hydrogen fluoride to form intermediate compounds, followed by further reactions to introduce the sulfur and chlorine atoms .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out under controlled temperature and pressure conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like zinc can be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen atoms, while oxidation reactions may produce sulfoxides or sulfones.
Applications De Recherche Scientifique
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen and sulfur atoms into target molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive halogen and sulfur groups.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane involves its ability to interact with various molecular targets through its reactive halogen and sulfur atoms. These interactions can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity. The compound’s reactivity is primarily due to the presence of electronegative halogen atoms and the sulfur group, which can form covalent bonds with nucleophilic sites on target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloro-1,2-difluoroethane: A similar compound with two fluorine atoms instead of three, used as an intermediate in the production of other chemicals.
1,2-Dichloro-1,1-difluoroethane: Another related compound with different halogenation patterns, used in refrigerants and solvents.
Uniqueness
1,2-Dichloro-1-(chlorosulfanyl)-1,2,2-trifluoroethane is unique due to the presence of both chlorine and sulfur atoms, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in industrial processes requiring specialized reagents .
Propriétés
Numéro CAS |
10469-72-4 |
|---|---|
Formule moléculaire |
C2Cl3F3S |
Poids moléculaire |
219.4 g/mol |
Nom IUPAC |
(1,2-dichloro-1,2,2-trifluoroethyl) thiohypochlorite |
InChI |
InChI=1S/C2Cl3F3S/c3-1(6,7)2(4,8)9-5 |
Clé InChI |
WHRZPLONGINZFS-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(SCl)Cl)(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


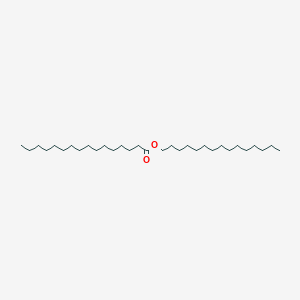


phosphanium bromide](/img/structure/B14717137.png)


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)

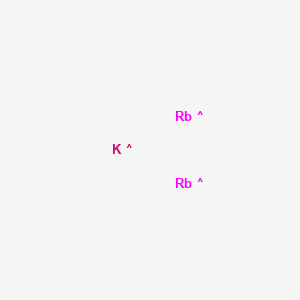
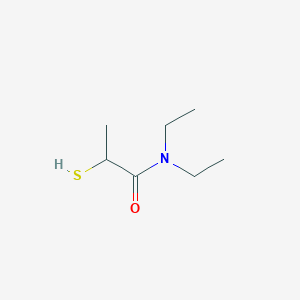


![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)
